N-(4-chlorobenzyl)cyclopropanamine

Description

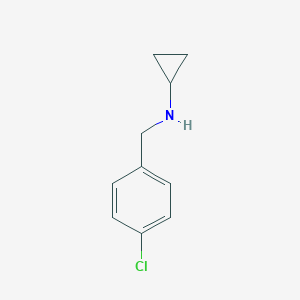

N-(4-Chlorobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to an amine group, which is further substituted with a 4-chlorobenzyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique steric and electronic properties.

Synthetic routes for such compounds often involve reductive amination or hydrogenation. For example, a related compound, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, is synthesized via hydrogenation of a Schiff base intermediate using platinum catalysts .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXJABFVIDLTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405957 | |

| Record name | N-(4-chlorobenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19271-24-0 | |

| Record name | N-(4-chlorobenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-chlorophenyl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(4-chlorobenzyl)cyclopropanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring substituted with a 4-chlorobenzyl group, with the chemical formula C10H12ClN. The presence of both a cyclopropane ring and a chlorobenzyl moiety contributes to its distinctive chemical reactivity and biological properties. The strained nature of the cyclopropane ring enhances its reactivity, making it a valuable scaffold in drug development.

Pharmacological Effects

Research indicates that this compound may modulate receptor activity or enzyme function, leading to various pharmacological effects. Initial studies suggest that it could serve as an inhibitor for certain enzymes involved in lipid metabolism, particularly those related to N-acylethanolamines (NAEs). For example, compounds that inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of NAEs, have shown promising results in preclinical models .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals insights into how structural modifications can influence biological activity. The following table summarizes key findings regarding similar compounds and their potency:

| Compound Name | Chemical Formula | EC50 (nM) | Similarity Index |

|---|---|---|---|

| This compound | C10H12ClN | 40 | - |

| N-(2-chlorobenzyl)cyclopropanamine | C10H12ClN | 50 | 0.91 |

| 1-(4-chlorophenyl)cyclopropanamine | C9H10ClN | 60 | 0.89 |

| (R)-1-(3-chlorophenyl)-2-methylpropan-1-amine | C11H14ClN | 70 | 0.89 |

This table illustrates that minor modifications in the molecular structure can significantly affect the compound's potency and biological profile.

Case Studies and Research Findings

- Antimalarial Activity : A study on the cyclopropyl carboxamide class, which includes this compound, demonstrated its potential against Plasmodium species responsible for malaria. The compound exhibited asexual stage activity with an EC50 of 40 nM, indicating strong antiparasitic properties without cytotoxicity to human cells .

- Mechanism of Action : Further investigations into the mechanism of action revealed that this compound targets cytochrome b in malaria parasites. Mutations in cytochrome b were associated with resistance, highlighting the importance of this target for therapeutic efficacy .

- Metabolic Stability : Research efforts have focused on improving the metabolic stability of this compound derivatives to enhance their pharmacokinetic profiles. Modifications aimed at increasing aqueous solubility while maintaining activity are ongoing challenges in developing effective antimalarial therapies .

Scientific Research Applications

Chemical Properties and Structure

N-(4-chlorobenzyl)cyclopropanamine has the chemical formula C10H12ClN. The presence of a cyclopropane ring imparts strain, which can enhance its reactivity in chemical reactions. The chlorobenzyl group introduces additional properties that can influence biological activity, making this compound a subject of interest in drug development.

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound may modulate receptor activity or enzyme function, suggesting potential therapeutic applications. Initial studies have shown that it might possess inhibitory actions on specific enzymes, which could be beneficial for developing treatments for various diseases .

Case Study: Lysine-specific Demethylase Inhibition

A patent describes the compound's use as an inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in several cancers. Inhibiting LSD1 can lead to reactivation of tumor suppressor genes, offering a potential therapeutic pathway for cancer treatment .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules. This capability is crucial for synthesizing new pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The amine group can act as a nucleophile in various reactions, allowing for the introduction of different functional groups. |

| Cycloaddition Reactions | Due to the strained cyclopropane ring, it can undergo cycloaddition reactions, forming larger cyclic structures. |

| Cross-Coupling Reactions | Utilized in cross-coupling reactions to create biaryl compounds, which are important in drug discovery. |

Agrochemical Development

The compound may have applications in developing agrochemicals or pesticides due to its potential biological activity against pests or pathogens. The structural features that confer biological activity in medicinal contexts may also translate to efficacy in agricultural applications .

Structural Analogues and Variants

Several compounds share structural similarities with this compound, which may exhibit comparable biological activities or serve as useful analogues in research:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| N-(2-chlorobenzyl)cyclopropanamine | C10H12ClN | 0.91 |

| 1-(4-chlorophenyl)cyclopropanamine | C9H10ClN | 0.89 |

| (R)-1-(3-chlorophenyl)-2-methylpropan-1-amine | C11H14ClN | 0.89 |

These analogues can provide insights into structure-activity relationships (SAR), guiding further research and development efforts.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of benzylcyclopropanamine derivatives. Key analogs and their distinctions are summarized in Table 1.

Table 1: Structural and Property Comparison of N-(4-Chlorobenzyl)cyclopropanamine and Analogs

Key Observations:

- Steric Effects: The 2-isopropyl group in N-(5-chloro-2-isopropylbenzyl)cyclopropanamine introduces steric hindrance, which may slow reaction kinetics but improve selectivity in catalytic processes .

- Chain Flexibility: Replacing the cyclopropane ring with a propane-1,3-diamine chain (as in N-(4-chlorobenzyl)propane-1,3-diamine) increases conformational flexibility, impacting binding affinity in biological systems .

Preparation Methods

Reaction Mechanism and Conditions

-

Imine Formation : 4-Chlorobenzaldehyde reacts with cyclopropanamine in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) to generate an imine intermediate.

-

Reduction : NaBH₄ selectively reduces the imine to the secondary amine at room temperature or under mild heating (20–40°C).

-

Purification : The crude product is purified via column chromatography (neutral alumina or silica gel) to yield this compound as a colorless oil.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Methanol, THF |

| Temperature | 20–40°C |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (typical) |

Advantages :

-

Minimal byproduct formation due to NaBH₄’s selectivity.

-

No requirement for inert atmospheres or specialized equipment.

Limitations :

-

Moderate yields due to competing side reactions (e.g., over-reduction).

-

Column chromatography increases process time and cost.

| Metric | Value |

|---|---|

| Catalyst Loading | 1–2 mol% Ir |

| Hydrogen Pressure | 1–3 bar |

| Enantiomeric Excess | Not applicable (racemic) |

| Yield | 85–92% |

Advantages :

-

High atom economy and single-step synthesis.

-

Scalable to industrial continuous-flow systems.

Limitations :

-

High catalyst cost and sensitivity to moisture/oxygen.

Multi-Step Synthesis via Cyclopropanation

Patent literature describes a cyclopropanation-first strategy, where the cyclopropane ring is constructed before introducing the 4-chlorobenzyl group. This method is advantageous for producing enantiomerically pure intermediates.

Stepwise Procedure

-

Cyclopropanation :

-

Hydrolysis :

-

Base-mediated saponification (LiOH/MeOH) converts the ester to carboxylic acid.

-

-

Amide Formation :

-

Carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with ammonia to yield the primary amide.

-

-

Hofmann Rearrangement :

-

Benzylation :

-

The amine reacts with 4-chlorobenzyl chloride in the presence of K₂CO₃ in DMF.

-

Yield Analysis

| Step | Yield (%) |

|---|---|

| Cyclopropanation | 70–80 |

| Hydrolysis | 85–90 |

| Amide Formation | 75–80 |

| Hofmann Rearrangement | 50–60 |

| Benzylation | 65–75 |

Cumulative Yield : ~20–25%

Advantages :

-

Enables enantiomeric control during cyclopropanation.

-

Suitable for gram-scale synthesis.

Limitations :

-

Low overall yield due to multi-step attrition.

-

Use of hazardous reagents (e.g., NaOCl, thionyl chloride).

Acid Chloride Amination

This method involves converting 4-chlorobenzyl chloride to the corresponding acid chloride, followed by amination with cyclopropanamine.

Synthetic Pathway

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Solvent | THF |

| Base | Triethylamine |

| Temperature | 0°C → RT |

| Yield | 70–80% |

Advantages :

-

Straightforward two-step process.

-

High functional group tolerance.

Limitations :

-

Requires strict temperature control to avoid side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 60–75 | 90–95 | High | Moderate |

| Iridium-Catalyzed | 85–92 | >95 | Moderate | Low |

| Cyclopropanation-First | 20–25 | 85–90 | Low | High |

| Acid Chloride Amination | 70–80 | 85–90 | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.